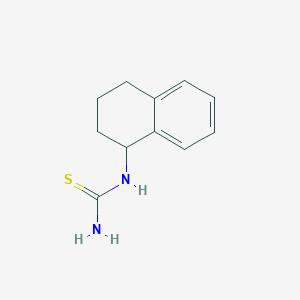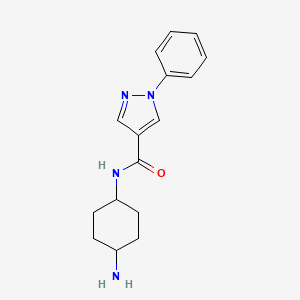
5-chloro-2-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-2-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline, also known as CPMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPMA is a pyrazole-based compound that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 5-chloro-2-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline is not fully understood. However, studies have shown that 5-chloro-2-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline can inhibit the activity of certain enzymes and proteins, leading to various physiological effects. 5-chloro-2-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline has also been shown to induce apoptosis in cancer cells, leading to its potential use as an anticancer agent.
Biochemical and Physiological Effects
5-chloro-2-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline has been shown to have various biochemical and physiological effects. In vitro studies have shown that 5-chloro-2-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline can inhibit the growth of cancer cells, fungi, and bacteria. 5-chloro-2-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline has also been shown to modulate the activity of enzymes and proteins, leading to various physiological effects. In vivo studies have shown that 5-chloro-2-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline can reduce inflammation, improve cognitive function, and induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
5-chloro-2-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline has several advantages for lab experiments, including its ease of synthesis, stability, and potential applications in various fields. However, 5-chloro-2-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline also has some limitations, including its potential toxicity and lack of detailed information on its mechanism of action.
Orientations Futures
5-chloro-2-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline has several potential future directions for research. These include further studies on its mechanism of action, its potential use as an anticancer agent, and its potential use in the synthesis of new materials. 5-chloro-2-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline also has potential applications in drug delivery systems, nanotechnology, and other fields.
Conclusion
In conclusion, 5-chloro-2-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline is a pyrazole-based compound that has potential applications in various fields. Its ease of synthesis, stability, and potential applications make it an attractive compound for scientific research. Further studies on its mechanism of action and potential applications are needed to fully understand its potential.
Méthodes De Synthèse
5-chloro-2-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline has been synthesized using various methods, including the reaction of 5-chloro-2-methoxyaniline with 1H-pyrazole-5-carbaldehyde in the presence of a base. Another method involves the reaction of 5-chloro-2-methoxyaniline with 1H-pyrazole-5-carboxylic acid in the presence of a coupling reagent. The synthesis of 5-chloro-2-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline has also been achieved using microwave-assisted synthesis and other methods.
Applications De Recherche Scientifique
5-chloro-2-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline has shown potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, 5-chloro-2-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline has been studied for its anticancer, antifungal, and antibacterial properties. 5-chloro-2-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline has also been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative diseases. In biochemistry, 5-chloro-2-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline has been studied for its role in modulating the activity of enzymes and proteins. In material science, 5-chloro-2-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline has been studied for its potential use in the synthesis of new materials.
Propriétés
IUPAC Name |
5-chloro-2-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c1-16-11-3-2-8(12)6-10(11)13-7-9-4-5-14-15-9/h2-6,13H,7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTROMXWJLRVNHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NCC2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1H-Pyrazol-3-yl)methyl)-5-chloro-2-methoxyaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Cyclopropylmethyl-(2-thiophen-3-ylacetyl)amino]acetic acid](/img/structure/B7557088.png)
![2-[Cyclopropylmethyl-(2,3,4-trifluorophenyl)sulfonylamino]acetic acid](/img/structure/B7557089.png)
![2-[Cyclopropylmethyl-(2-methoxy-5-methylphenyl)sulfonylamino]acetic acid](/img/structure/B7557090.png)
![2-[Cyclopropylmethyl(oxane-4-carbonyl)amino]acetic acid](/img/structure/B7557097.png)

![2-[(3-Cyanophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557108.png)
![2-[Cyclopropylmethyl(pyridin-3-ylsulfonyl)amino]acetic acid](/img/structure/B7557110.png)
![2-[Cyclopropylmethyl-(5-fluoro-2-methylphenyl)sulfonylamino]acetic acid](/img/structure/B7557115.png)
![2-[(5-Chlorothiophen-2-yl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557129.png)
![2-[(4-Chloro-2-methoxyphenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557136.png)
![2-[(2-Chlorophenyl)methyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557139.png)

![2-[2-[Cyclopropyl(ethyl)sulfamoyl]-5-methoxyphenyl]acetic acid](/img/structure/B7557147.png)
